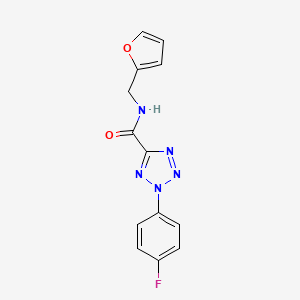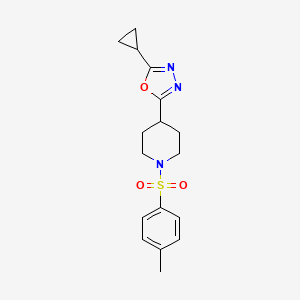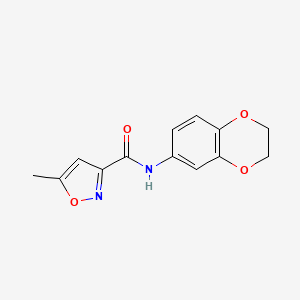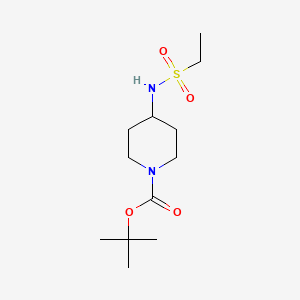![molecular formula C12H15NO3S B2833578 N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 341020-72-2](/img/structure/B2833578.png)
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound with the CAS Number: 341020-72-2 . It has a molecular weight of 253.32 . The IUPAC name for this compound is N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide .
Molecular Structure Analysis
The InChI code for N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is 1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. This research revealed the potential of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives for creating a range of compounds, including thiazole, pyridone, pyrazole, chromene, hydrazone, and thiophene derivatives, through various chemical reactions. The newly synthesized compounds demonstrated promising in vitro antibacterial and antifungal activities, showcasing the versatility of this chemical structure in antimicrobial applications (Darwish et al., 2014).
Immune System Modulation
Restoration of Cytolytic T-lymphocyte Response A novel synthetic immunomodulator, similar in structure to N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide, demonstrated significant potential in restoring immune system functions. This compound was effective in enhancing the cytolytic T-lymphocyte response to both tumor cells and virus-infected cells in various experimental models. It showed promise in augmenting the immune response to weak antigens and restoring the immune system's reactivity in conditions where it was compromised, such as in cases of neoplasm growth or after the administration of cytotoxic drugs (Wang et al., 1988).
Chemical Reactivity and Synthesis
Electron Impact Induced Cyclization Research on the cyclization of ortho-cyclopropylphenylacetamides and benzamides under electron impact revealed intricate chemical behaviors. Compounds like N-(ortho-cyclopropylphenyl)acetamide and related structures underwent cyclization into benzoxazines, showcasing the chemical versatility and potential for complex reactions involving cyclopropyl groups. This study not only highlighted the chemical reactivity of these compounds but also laid a foundation for exploring similar reactions in solution, expanding the scope for chemical synthesis and drug development (Lebedev et al., 1998).
Conformational Analysis in Drug Design
Development of Chiral Cyclopropane Units Research into the conformational restriction of biologically active compounds using the cyclopropane ring has shown potential in enhancing activity and investigating bioactive conformations. Specific cyclopropane derivatives were synthesized as conformationally restricted analogues of histamine, demonstrating the importance of the cyclopropane structure in drug design and conformational analysis (Kazuta et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRBYRHJDAUYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)
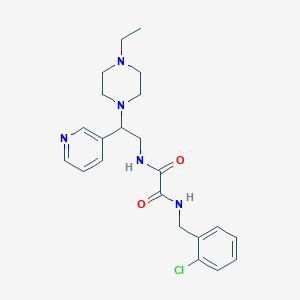
![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2833500.png)
![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)
![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)


